molecular formula C34H37NO2P2 B8799181 tert-Butyl 4-(diphenylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate

tert-Butyl 4-(diphenylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate

Cat. No.: B8799181
M. Wt: 553.6 g/mol
InChI Key: BFMKBYZEJOQYIM-UHFFFAOYSA-N
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Description

tert-Butyl 4-(diphenylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring substituted with diphenylphosphanyl groups and a tert-butyl ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of tert-Butyl 4-(diphenylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The preparation begins with the formation of the pyrrolidine ring, followed by the introduction of diphenylphosphanyl groups and the tert-butyl ester. Common synthetic routes include:

    Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Diphenylphosphanyl Groups: This step often involves the use of diphenylphosphine and suitable catalysts to attach the phosphanyl groups to the pyrrolidine ring.

    Esterification: The final step involves the esterification of the pyrrolidine derivative with tert-butyl chloroformate under basic conditions.

Chemical Reactions Analysis

tert-Butyl 4-(diphenylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The phosphanyl groups can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The ester and phosphanyl groups can participate in substitution reactions, leading to the formation of new derivatives.

    Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents) are commonly used in these reactions.

Scientific Research Applications

tert-Butyl 4-(diphenylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis due to its ability to stabilize metal complexes.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.

    Industry: Used in the development of advanced materials and as a precursor in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(diphenylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and metal ions. The diphenylphosphanyl groups can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. The tert-butyl ester group provides steric hindrance, affecting the compound’s overall reactivity and interaction with other molecules.

Comparison with Similar Compounds

tert-Butyl 4-(diphenylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:

    tert-Butyl 4-(diphenylphosphanyl)pyrrolidine-1-carboxylate: Lacks the additional diphenylphosphanyl group, resulting in different reactivity and applications.

    Diphenylphosphanyl-substituted pyrrolidines: These compounds have varying numbers and positions of diphenylphosphanyl groups, leading to differences in their chemical behavior and uses.

    tert-Butyl esters of other heterocycles: These compounds share the tert-butyl ester group but differ in the heterocyclic core, affecting their properties and applications.

Properties

Molecular Formula

C34H37NO2P2

Molecular Weight

553.6 g/mol

IUPAC Name

tert-butyl 4-diphenylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C34H37NO2P2/c1-34(2,3)37-33(36)35-25-32(39(30-20-12-6-13-21-30)31-22-14-7-15-23-31)24-27(35)26-38(28-16-8-4-9-17-28)29-18-10-5-11-19-29/h4-23,27,32H,24-26H2,1-3H3

InChI Key

BFMKBYZEJOQYIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-t-butoxycarbonyl-4-dicyclohexylphosphino-2-diphenylphosphinomethylpyrrolidine, and the like. Of these, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl and 2,2'-bis[di(4-methylphenyl)phosphino]-1,1'-binaphthyl are preferable.
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